Pharmacokinetic Superiority: Ethionamide Achieves Significantly Higher Plasma Exposure Than Prothionamide
In a direct comparative pharmacokinetic study in humans, plasma concentrations of ethionamide and its active sulphoxide metabolite were substantially higher than those of prothionamide and prothionamide sulphoxide following equivalent oral dosing [1]. Ethionamide exhibited a slightly longer elimination half-life compared to prothionamide, contributing to greater overall drug exposure [1]. This pharmacokinetic advantage suggests that ethionamide may provide a larger area under the curve (AUC) relative to the minimum inhibitory concentration (MIC), a key determinant of in vivo efficacy.
| Evidence Dimension | Plasma drug and active metabolite concentrations |
|---|---|
| Target Compound Data | Substantially higher plasma concentrations of ethionamide and its sulphoxide metabolite |
| Comparator Or Baseline | Prothionamide and prothionamide sulphoxide |
| Quantified Difference | Substantially higher (magnitude not explicitly quantified in abstract but described as 'substantially higher') |
| Conditions | Oral single and combined doses in human subjects; HPLC analysis |
Why This Matters
For procurement, this supports selecting ethionamide over prothionamide when higher systemic exposure is desired for maximizing bactericidal activity in MDR-TB regimens.
- [1] Jenner PJ, et al. A comparison of the blood levels and urinary excretion of ethionamide and prothionamide in man. J Antimicrob Chemother. 1984 Mar;13(3):267-77. doi:10.1093/jac/13.3.267. View Source
